CYP2A6 Inhibitory Potency: ~165-Fold Advantage Over the 4-Methyl Congener
The target compound inhibits CYP2A6-mediated coumarin 7-hydroxylation with an IC50 of 360 nM (Ki 620 nM) in a standardized human CYP2A6 assay [1]. Under comparable assay conditions, the 4-methyl analog—6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one—exhibits an IC50 of 59,600 nM, representing a ~165-fold loss in potency [2]. This demonstrates that the 4-phenyl moiety is a critical pharmacophoric element for high-affinity CYP2A6 binding.
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM (Ki = 620 nM) |
| Comparator Or Baseline | 6-Chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: IC50 = 59,600 nM |
| Quantified Difference | ~165-fold lower IC50 for the target compound |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation; target compound evaluated in a standard 95-compound panel; 4-methyl analog evaluated in NIH Molecular Libraries Screening Center assay. |
Why This Matters
A procurement decision that prioritizes the 4-phenyl compound over the 4-methyl analog secures a >100-fold potency advantage for CYP2A6-focused research, reducing the risk of false negatives in inhibitor screening cascades.
- [1] BindingDB BDBM109748. IC50 360 nM, Ki 620 nM for human CYP2A6 inhibition. View Source
- [2] BindingDB BDBM51495. IC50 59,600 nM for human CYP2A6 inhibition by 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one. View Source
